1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core structure.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a modulator of biological pathways, particularly those involved in cell signaling and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-methyl-, phenylmethyl ester: This compound has a methyl group instead of a chloro group, which may affect its biological activity and selectivity.
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-bromo-, phenylmethyl ester:
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-fluoro-, phenylmethyl ester: The fluoro derivative may exhibit different pharmacokinetic properties and potency.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester has been studied for its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure
The compound can be represented by the following molecular formula:
Anticancer Activity
Recent studies have highlighted the effectiveness of various 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, a derivative labeled 4h exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also demonstrated significant cytotoxic effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have also been investigated. A study indicated that certain derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition ranged from 19.45 μM to 42.1 μM across different compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of substituents such as chlorine at specific positions on the pyrrolo[2,3-b]pyridine ring influences both potency and selectivity for target enzymes. For example, variations in the amide portion of the molecule were shown to significantly affect PDE4B inhibition, with IC50 values ranging from 0.11 μM to 1.1 μM for various analogs .
Compound | Target Enzyme | IC50 Value (μM) | Activity |
---|---|---|---|
4h | FGFR1 | 7 | Potent |
FGFR2 | 9 | Potent | |
FGFR3 | 25 | Potent | |
3a | COX-1 | 19.45 | Moderate |
COX-2 | 42.1 | Moderate |
Case Study: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that 4h not only inhibited cell proliferation but also reduced migration and invasion capabilities of the cells. This suggests that compounds derived from the pyrrolo[2,3-b]pyridine scaffold could serve as effective therapeutic agents against aggressive cancer types .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of these compounds showed that they could effectively lower TNF-α levels in macrophages stimulated with pro-inflammatory agents like lipopolysaccharides. This highlights their potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
benzyl 2-(4-chloropyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-6-8-18-16-13(14)7-9-19(16)10-15(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
PXHVWDRGSSWCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=CC3=C(C=CN=C32)Cl |
Origin of Product |
United States |
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